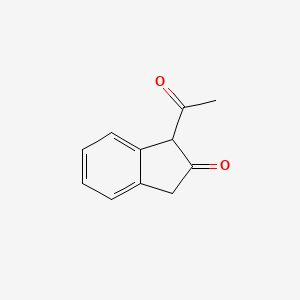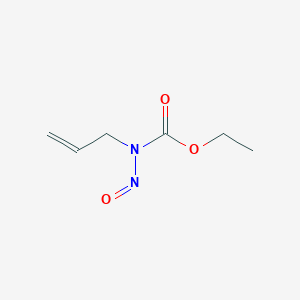
N',N'-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide is a chemical compound characterized by its unique structure, which includes two chloroethyl groups and a trifluoroacetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide typically involves the reaction of 2-chloroethylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted compounds.
Applications De Recherche Scientifique
N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its potential therapeutic applications, where it may interfere with the growth and proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar chloroethyl groups but lacking the trifluoroacetohydrazide moiety.
Tris(2-chloroethyl)amine: Another related compound with three chloroethyl groups.
N,N-Bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropane ring in place of the trifluoroacetohydrazide moiety.
Uniqueness
N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide is unique due to the presence of the trifluoroacetohydrazide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
7696-91-5 |
|---|---|
Formule moléculaire |
C6H9Cl2F3N2O |
Poids moléculaire |
253.05 g/mol |
Nom IUPAC |
N',N'-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide |
InChI |
InChI=1S/C6H9Cl2F3N2O/c7-1-3-13(4-2-8)12-5(14)6(9,10)11/h1-4H2,(H,12,14) |
Clé InChI |
HUBCRHBFQXNQJO-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N(CCCl)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)



![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)
![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)



![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)


